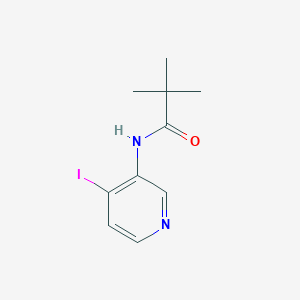
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide
概要
説明
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C10H13IN2O and its molecular weight is 304.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
N-(4-Iodopyridin-3-yl)pivalamide, also known as N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide, is a chemical compound with the formula C10H13IN2O . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Pharmacokinetics
N-(4-Iodopyridin-3-yl)pivalamide exhibits high gastrointestinal (GI) absorption, indicating good oral bioavailability . It is also permeable to the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) activity .
生物活性
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide is a chemical compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring substituted with an iodine atom at the 4-position and a pivalamide moiety. The presence of the iodine atom enhances its reactivity and potential interactions with biological targets.
Molecular Formula: C₁₀H₁₃I N₂O
Molecular Weight: Approximately 304.13 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The iodine substitution may facilitate binding to various biological targets, potentially modulating pathways involved in disease processes.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies have suggested that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatments.
- Anticancer Activity : There is growing interest in the anticancer potential of compounds with similar structures. The interaction of the iodine atom with cellular targets may disrupt cancer cell proliferation.
- Neurokinin Receptor Modulation : Compounds structurally related to this compound have been explored as neurokinin receptor antagonists, which are implicated in various neurological disorders including anxiety and depression.
Case Studies
- Anticancer Studies : A study published in Journal of Medicinal Chemistry explored derivatives of pyridine compounds for their anticancer activity. This compound was included in a screening panel where it showed promising results against certain cancer cell lines (e.g., MCF-7 breast cancer cells) .
- Neurokinin Receptor Antagonism : Research on related compounds has indicated that they can effectively antagonize neurokinin receptors, suggesting that this compound may also exhibit similar properties. This could be particularly beneficial in treating conditions such as depression and anxiety .
Summary of Biological Activities
特性
IUPAC Name |
N-(4-iodopyridin-3-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13IN2O/c1-10(2,3)9(14)13-8-6-12-5-4-7(8)11/h4-6H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWRKADKNFCJKNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(C=CN=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13IN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440130 | |
| Record name | N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113975-32-9 | |
| Record name | N-(4-Iodopyridin-3-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10440130 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















